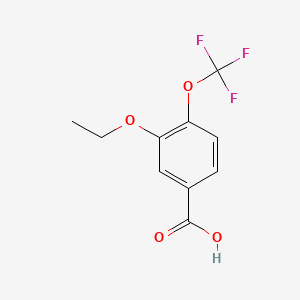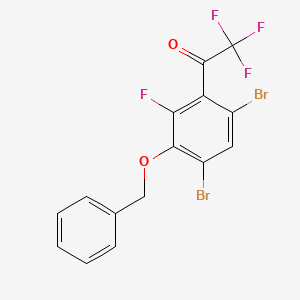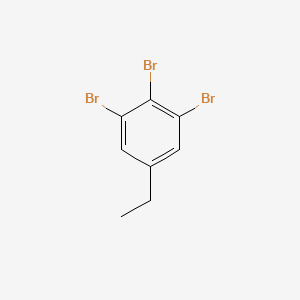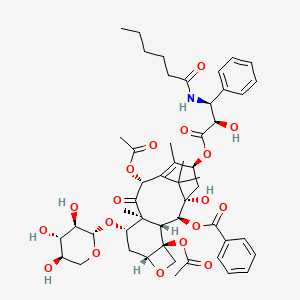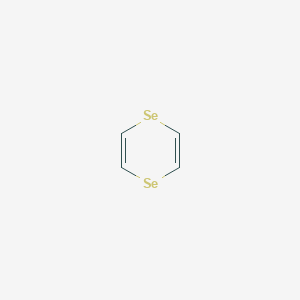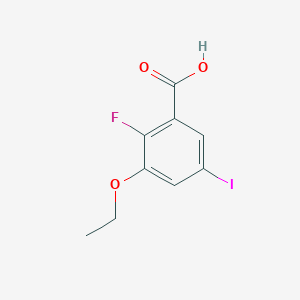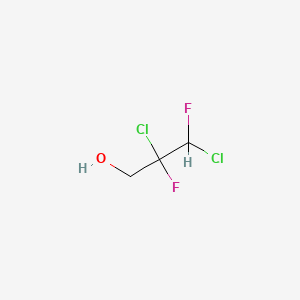
1-Propanol, 2,3-dichloro-2,3-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2,3-dichloro-2,3-difluoro- is an organic compound with the molecular formula C3H4Cl2F2O It is a derivative of propanol where the hydrogen atoms at the 2 and 3 positions are replaced by chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-dichloro-2,3-difluoro- can be synthesized through halogenation reactions where propanol is treated with chlorine and fluorine under controlled conditions. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1-Propanol, 2,3-dichloro-2,3-difluoro- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanol, 2,3-dichloro-2,3-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces the parent alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanol, 2,3-dichloro-2,3-difluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Propanol, 2,3-dichloro-2,3-difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Comparaison Avec Des Composés Similaires
- 1-Propanol, 2,3-dichloro-
- 2-Propanol, 1,3-dichloro-
- 1,3-Dichloro-2-propanol
Comparison: 1-Propanol, 2,3-dichloro-2,3-difluoro- is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. For example, the fluorine atoms can increase the compound’s lipophilicity and stability, making it more suitable for certain applications.
Propriétés
Numéro CAS |
1647-61-6 |
|---|---|
Formule moléculaire |
C3H4Cl2F2O |
Poids moléculaire |
164.96 g/mol |
Nom IUPAC |
2,3-dichloro-2,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H4Cl2F2O/c4-2(6)3(5,7)1-8/h2,8H,1H2 |
Clé InChI |
LQNWCZOSOUKVMI-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)Cl)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


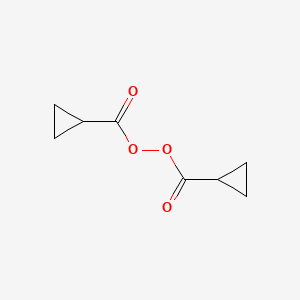

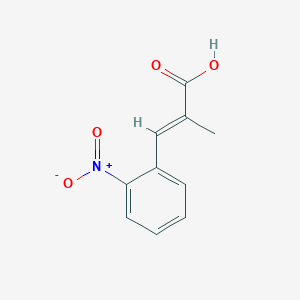
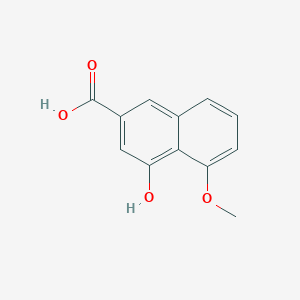

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
